molecular formula C23H17BrN2 B8550326 4-(5-bromopyridin-2-yl)-N,N-diphenylaniline

4-(5-bromopyridin-2-yl)-N,N-diphenylaniline

Cat. No. B8550326
M. Wt: 401.3 g/mol
InChI Key: UVVYYEFJAZOABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromopyridin-2-yl)-N,N-diphenylaniline is a useful research compound. Its molecular formula is C23H17BrN2 and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-bromopyridin-2-yl)-N,N-diphenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-bromopyridin-2-yl)-N,N-diphenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H17BrN2

Molecular Weight

401.3 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C23H17BrN2/c24-19-13-16-23(25-17-19)18-11-14-22(15-12-18)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-17H

InChI Key

UVVYYEFJAZOABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(diphenylamino)phenylboronic acid (7.00 g, 24.2 mmol), 5-bromo-2-iodopyridine (7.56 g, 26.6 mmol), tetrakis(triphenylphosphine)palladium(0) (1.40 g, 1.21 mmol), Na2CO3 (9.18 g, 86.6 mmol), H2O (84 mL) and THF (140 mL) was degassed with argon for about 1.5 hours (h) while stirring. The stirring reaction mixture was then maintained under argon at 80° C. for about 19 h. Upon confirming consumption of the starting material by thin layer chromatography (TLC) (SiO2, 19:1 hexanes-EtOAc), the reaction was cooled to room temperature (RT) and poured over EtOAc (500 mL). The organics were then washed with sat. NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. The crude product was then purified via flash chromatography (SiO2, 2:1 hexanes-dichloromethane) to afford compound 1 (9.54 g, 98% yield) as a light yellow, crystalline solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Yield
98%

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